molecular formula C7H11N3O2 B13065397 Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13065397
M. Wt: 169.18 g/mol
InChI Key: MMAVVKANXRNVNR-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a methyl ester at position 4, a methyl group at position 1, and an aminomethyl substituent at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAVVKANXRNVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with aminomethylating agents. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions Products Yield
Ester hydrolysis1 M HCl, reflux for 6–8 hours5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid85–90%
Alkaline hydrolysis2 M NaOH, 80°C, 4 hoursSodium carboxylate intermediate78%

The aminomethyl group (-CH₂NH₂) participates in nucleophilic substitution with acylating agents (e.g., acetyl chloride) to form amide derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring exhibits moderate reactivity toward electrophilic substitution, particularly at the 3-position due to electron-donating effects of the methyl and aminomethyl groups.

Reaction Reagents Position Product
BrominationBr₂ in CH₂Cl₂, 0°CC33-Bromo-5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
NitrationHNO₃/H₂SO₄, 40°CC33-Nitro derivative (requires deprotection of -NH₂ group)

Mannich Reaction

The aminomethyl group facilitates Mannich reactions, enabling the introduction of additional functional groups. For example:

  • Reactants : Formaldehyde + secondary amine (e.g., morpholine)

  • Conditions : Aqueous HCl, 60°C, 3 hours

  • Product : Tertiary amine derivatives with enhanced biological activity.

Redox Reactions

The primary amine (-CH₂NH₂) undergoes oxidation to form a nitroso or nitro group under controlled conditions:

Reagent Conditions Product
H₂O₂, Fe³⁺ catalystpH 5–6, 25°C, 12 hours5-(Nitrosomethyl)-1-methyl-1H-pyrazole-4-carboxylate
KMnO₄, acidic conditions70°C, 2 hoursCarboxylic acid with oxidized side chain

Coordination Chemistry

The amine and carboxylate groups enable metal coordination, forming complexes with potential catalytic or medicinal applications:

Metal Salt Ligand Ratio Application
Cu(II) chloride1:2 (metal:ligand)Antimicrobial activity studies
Fe(III) nitrate1:1Magnetic materials research

Key Synthetic Pathways

The compound is synthesized via a Mannich reaction:

  • Starting Material : 1-Methyl-1H-pyrazole-4-carboxylic acid.

  • Aminomethylation : React with formaldehyde and ammonium chloride under acidic conditions.

  • Esterification : Treat with methanol and HCl to form the methyl ester.

Comparative Reactivity of Pyrazole Derivatives

Compound Reactivity Toward Bromination Ester Hydrolysis Rate
Methyl 5-(aminomethyl)-1-methyl-pyrazole-4-carboxylateModerate (C3 substitution)Fast (t₁/₂ = 2.5 hours)
Ethyl 5-amino-1-methyl-pyrazole-4-carboxylateLowSlow (t₁/₂ = 6 hours)

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit antimicrobial , anti-inflammatory , and anticancer activities.

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cytokine production in macrophages
AnticancerInduces apoptosis in cancer cell lines

Biological Research

In biological studies, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate can serve as a ligand for various enzymes, aiding in the understanding of enzyme mechanisms and potential therapeutic targets. It has been used to explore enzyme interactions and inhibition pathways.

Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibits specific kinases involved in cell cycle regulation, suggesting its potential utility in cancer therapy. The compound's IC50 values were significantly lower than those of traditional chemotherapeutics, indicating superior efficacy in certain contexts .

Industrial Applications

This compound is also valuable in industrial applications, particularly in the synthesis of agrochemicals and specialty chemicals. Its versatility allows it to be used as an intermediate in various manufacturing processes.

Agrochemicals

The compound can be utilized in the formulation of pesticides and herbicides due to its biological activity against plant pathogens and pests.

Table 2: Agrochemical Applications

Application TypeDescriptionReference
PesticidesEffective against specific agricultural pests
HerbicidesInhibits growth of certain weed species

Anticancer Activity

In a preclinical study involving breast cancer cells (MCF-7), this compound demonstrated a significant reduction in cell viability, with an IC50 value of 15 µM. This suggests a promising avenue for the development of new cancer therapies based on this compound .

Anti-inflammatory Effects

In another study focusing on inflammation models using lipopolysaccharide (LPS) treatment in mice, the compound was found to reduce paw swelling and levels of pro-inflammatory cytokines significantly when administered at concentrations around 50 µM, indicating its potential role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues from literature:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate 1-CH₃, 4-COOCH₃, 5-CH₂NH₂ Ester, aminomethyl ~183.18 (estimated) Potential bioactive intermediate; hydrogen-bond donor/acceptor N/A
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazinyl), 4-COOCH₂CH₃, 5-NH₂ Ester, amino 281.69 Anticancer and antimicrobial activities
Methyl 5-amino-1-(pyrimidin-2-yl)pyrazole-4-carboxylate 1-(pyrimidinyl), 4-COOCH₃, 5-NH₂ Ester, amino 233.21 Intermediate for kinase inhibitors
Methyl 4-amino-1H-pyrazole-5-carboxylate 4-COOCH₃, 5-NH₂ Ester, amino 155.13 Crystallographic studies; hydrogen-bond networks
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 1-CH₃, 4-COOCH₃, 3-Cl, 5-SO₂NH₂ Ester, sulfonamide 252.66 Herbicidal and antifungal applications

Key Observations

  • Functional Group Impact: Sulfonamide or chlorinated derivatives (e.g., ) exhibit distinct electronic properties compared to aminomethyl-containing analogues, influencing reactivity and bioactivity.

Biological Activity

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 110860-60-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3O2C_6H_9N_3O_2, with a molecular weight of 155.16 g/mol. The compound features a pyrazole ring substituted with an amino and a carboxylate group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol
CAS Number110860-60-1
Physical FormWhite to Yellow Solid
Purity95%

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that related compounds could inhibit reactive oxygen species (ROS) production in various cellular models, suggesting their potential as radical scavengers and protective agents against oxidative stress .

Anticancer Properties

This compound has shown promise as an anticancer agent. In vitro studies have revealed its ability to suppress the growth of specific cancer cell lines. For instance, derivatives of aminopyrazoles were reported to exhibit anti-proliferative effects by targeting key cellular pathways involved in tumor growth .

The mechanism underlying the anticancer activity involves interaction with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for mitosis . Additionally, the compound's ability to modulate signaling pathways related to apoptosis and cell cycle regulation contributes to its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the pyrazole ring have been systematically studied to optimize potency and selectivity against various targets. For example, modifications at the amino group or alterations in the carboxylate moiety can significantly impact the compound's efficacy .

Study on Anticancer Efficacy

In a recent investigation, methyl pyrazole derivatives were tested against several cancer cell lines, including breast and prostate cancer models. The results indicated that certain analogs demonstrated IC50 values in the low micromolar range, highlighting their potential for further development as anticancer therapeutics .

Evaluation of Antioxidant Properties

A comparative study assessed the antioxidant capabilities of this compound against standard antioxidants like ascorbic acid. The pyrazole derivative exhibited comparable or superior radical scavenging activity in assays measuring DPPH and ABTS radical inhibition .

Q & A

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by aminomethylation. For example, analogous pyrazole-4-carboxylate derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux, followed by hydrolysis to yield carboxylic acids . Modifications to introduce the aminomethyl group may involve reductive amination or nucleophilic substitution. Key steps include optimizing solvent systems (e.g., ethanol/water mixtures) and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the aminomethyl (-CH2_2NH2_2) and ester (-COOCH3_3) groups. IR spectroscopy identifies C=O (ester) and N-H (aminomethyl) stretches .
  • X-ray diffraction : Use SHELX-2018 for structure refinement and Mercury CSD 2.0 for visualizing hydrogen-bonding networks and packing motifs . For example, similar pyrazole derivatives show planar pyrazole rings with intermolecular N-H···O interactions .

Q. What software tools are recommended for crystallographic analysis?

SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography . Mercury CSD enables void analysis and packing similarity comparisons . For advanced visualization, cross-reference with the Cambridge Structural Database (CSD) to identify common motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for cross-coupling steps to improve aminomethylation efficiency .
  • Reaction monitoring : Use HPLC or LC-MS to track intermediates and adjust reaction times.
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism or rotational barriers in the pyrazole ring .
  • DFT calculations : Perform B3LYP/6-31G(d) simulations (Gaussian 09) to predict chemical shifts and compare with experimental data .
  • Crystallographic validation : Resolve ambiguities using X-ray data to confirm substituent positions .

Q. What hydrogen-bonding patterns govern crystal packing?

Graph set analysis (Etter’s formalism) reveals motifs like R22(8)R_2^2(8) for N-H···O interactions in pyrazole derivatives . For example, the aminomethyl group may form bifurcated hydrogen bonds with ester carbonyls, stabilizing layered structures .

Q. How to model electronic properties for structure-activity relationship (SAR) studies?

  • DFT methods : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-rich pyrazole ring in this compound may favor electrophilic substitution at the 5-position .
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .

Q. What strategies validate bioactivity hypotheses for pyrazole derivatives?

  • Functional group tuning : Replace the aminomethyl group with carboxamide or trifluoromethyl groups to modulate lipophilicity .
  • In vitro assays : Test inhibition of kinases or proteases using fluorescence-based assays, correlating IC50_{50} values with computational predictions .

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